molecular formula C19H23Cl2NO B1385452 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040683-91-7

2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline

Cat. No. B1385452
CAS RN: 1040683-91-7
M. Wt: 352.3 g/mol
InChI Key: ZQJUDLRHTVHMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is a biochemical compound with the molecular formula C19H23Cl2NO and a molecular weight of 352.30 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline can be represented by the SMILES notation: CCCCCCOC1=CC=C (C=C1)CNC2=C (C=CC (=C2)Cl)Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.

Scientific Research Applications

Mesomorphic Properties of Chloroaniline Derivatives

Chloroaniline derivatives, including compounds with chloro substitutions on the aniline moiety, have been studied for their effects on the mesomorphic properties of certain compounds. Research indicates that the position and number of chloro substitutions can significantly influence the nematic-isotropic transition temperature in liquid crystalline materials. This suggests potential applications in the design and optimization of liquid crystal displays and other optical devices where control over mesomorphic properties is crucial (Hasegawa et al., 1989).

Crystal Engineering with Anilic Acids

The field of crystal engineering explores the design and synthesis of molecular solid-state structures with desired properties. Anilic acids, including those with chloro substitutions, have been co-crystallized with dipyridyl compounds to form complexes with unique structural features. These studies are foundational for developing advanced materials with applications in catalysis, molecular recognition, and sensor design (Zaman et al., 2001).

Antibacterial and Antifungal Properties

Chloroaniline derivatives have also been investigated for their potential antibacterial and antifungal properties. Compounds such as N-(2-hydroxy-5-chlorobenzylidine)-anilines and their derivatives exhibit significant in vitro activity against various microbial strains. This highlights the potential of chloroaniline derivatives, including 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline, in the development of new antimicrobial agents (Reisner & Borick, 1955).

Synthesis and Applications of Polychlorobiphenyls

Research on the synthesis of polychlorobiphenyls from chloroaniline precursors, including those with 2,5-dichloro substitutions, provides insights into the production of industrially relevant compounds. These materials have applications in various industries, including electronics and materials science, due to their stability and electrical insulation properties. However, it's important to note the environmental and health concerns associated with polychlorinated biphenyls (PCBs) (Bergman et al., 1981).

Advanced Materials and Sensing Applications

The synthesis of bis(arylsulfonyl)anilines from dichloroaniline precursors demonstrates the potential for creating fluorescent scaffolds through intramolecular hydrogen bonds. These materials exhibit high fluorescence emissions in the solid state and have applications in the development of solid-state fluorescence materials and sensors based on aggregation-induced emission (Beppu et al., 2014).

Safety And Hazards

2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is labeled as an irritant . It’s crucial to handle this compound with care and follow all safety guidelines to avoid exposure.

properties

IUPAC Name

2,5-dichloro-N-[(4-hexoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c1-2-3-4-5-12-23-17-9-6-15(7-10-17)14-22-19-13-16(20)8-11-18(19)21/h6-11,13,22H,2-5,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJUDLRHTVHMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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